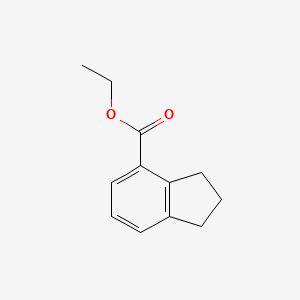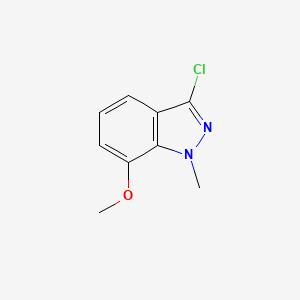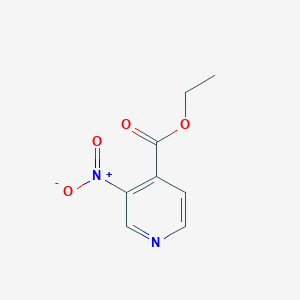
Ethyl 3-nitroisonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-nitroisonicotinate is an organic compound with the molecular formula C8H8N2O4 It is a derivative of isonicotinic acid, where the ethyl ester group is attached to the carboxyl group, and a nitro group is substituted at the third position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-nitroisonicotinate can be synthesized through several methods. One common synthetic route involves the nitration of ethyl isonicotinate. The process typically includes the following steps:
Nitration: Ethyl isonicotinate is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to avoid over-nitration and decomposition.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-nitroisonicotinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Ethyl 3-aminoisonicotinate.
Substitution: Various substituted isonicotinates depending on the nucleophile used.
Hydrolysis: 3-nitroisonicotinic acid.
Aplicaciones Científicas De Investigación
Ethyl 3-nitroisonicotinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the synthesis of functional materials, such as coordination polymers and metal-organic frameworks, due to its ability to coordinate with metal ions.
Mecanismo De Acción
The mechanism of action of ethyl 3-nitroisonicotinate depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The ester group can be hydrolyzed in vivo to release the active isonicotinic acid derivative.
Comparación Con Compuestos Similares
Ethyl 3-nitroisonicotinate can be compared with other nitro-substituted isonicotinates and esters:
Ethyl 4-nitroisonicotinate: Similar structure but with the nitro group at the fourth position. It may exhibit different reactivity and biological activity due to the positional isomerism.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group. The difference in ester groups can affect the compound’s solubility and reactivity.
3-nitroisonicotinic acid: The carboxylic acid form of the compound. It is more polar and may have different solubility and reactivity compared to the ester derivatives.
Propiedades
Fórmula molecular |
C8H8N2O4 |
|---|---|
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
ethyl 3-nitropyridine-4-carboxylate |
InChI |
InChI=1S/C8H8N2O4/c1-2-14-8(11)6-3-4-9-5-7(6)10(12)13/h3-5H,2H2,1H3 |
Clave InChI |
SOFXBOGIXRXCOO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=NC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



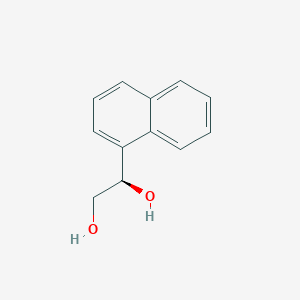
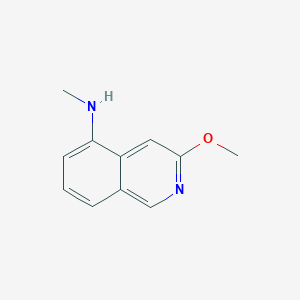
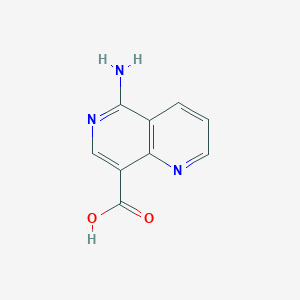


![4'-Chloro-7',8'-dihydro-5'h-spiro[cyclopropane-1,6'-quinazoline]](/img/structure/B11903879.png)

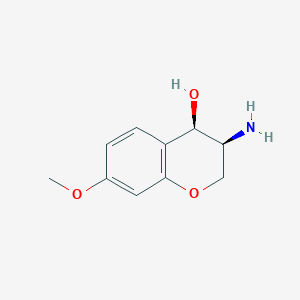

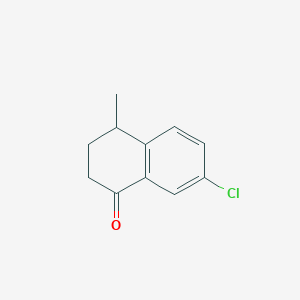
![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11903901.png)
